molecular formula C28H30N2O3S B2725191 N-(3,4-dimethoxyphenethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681275-96-7

N-(3,4-dimethoxyphenethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2725191
CAS No.: 681275-96-7
M. Wt: 474.62
InChI Key: CXWDUNHYRYYDJT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic thioacetamide derivative featuring a 3,4-dimethoxyphenethyl group and a 3-methylbenzyl-substituted indole core. Its structure combines an indole-thioacetamide scaffold with aromatic substituents, which are common in bioactive compounds targeting enzymes or receptors. The compound’s tertiary amide and thioether linkages may contribute to conformational flexibility and rotamer formation, as seen in related molecules .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3S/c1-20-7-6-8-22(15-20)17-30-18-27(23-9-4-5-10-24(23)30)34-19-28(31)29-14-13-21-11-12-25(32-2)26(16-21)33-3/h4-12,15-16,18H,13-14,17,19H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWDUNHYRYYDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenethylamine, 3-methylbenzyl chloride, and indole-3-thiol.

    Step 1 Formation of the Indole Derivative: The indole-3-thiol is reacted with 3-methylbenzyl chloride in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) to form 1-(3-methylbenzyl)-1H-indole-3-thiol.

    Step 2 Thioether Formation: The resulting indole derivative is then reacted with 2-bromoacetamide in the presence of a base such as sodium hydride to form the thioether linkage.

    Step 3 Final Coupling: The final step involves coupling the thioether intermediate with 3,4-dimethoxyphenethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxyphenethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules suggests it might exhibit pharmacological activity, such as anti-inflammatory or anticancer effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique combination of functional groups makes it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Indole-Based 1,3,4-Oxadiazole Derivatives ()

Compounds 2a–d (e.g., 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide) share the indole-thioacetamide backbone but differ in substituents on the benzothiazole ring. Key comparisons:

  • Melting Points: Derivatives with electron-withdrawing groups (e.g., 2b, 6-chloro substitution) exhibit higher melting points (241–242°C) compared to electron-donating groups (2d, 6-methyl: 204–205°C).
  • Synthetic Routes : The target compound likely requires coupling of indole-thioacetamide with 3,4-dimethoxyphenethylamine, whereas 2a–d involve oxadiazole-thione intermediates and benzothiazol-2-amine .
Table 1: Physicochemical Properties of Selected Analogues
Compound Substituent Melting Point (°C) HRMS [M+H]+ (Observed)
Target Compound 3,4-Dimethoxyphenethyl N/A N/A
2a () Benzothiazol-2-yl 200.9–201.7 422.0737
2b () 6-Chlorobenzothiazol-2-yl 241.2–242.0 456.0351
2d () 6-Methylbenzothiazol-2-yl 204.6–205.3 422.0737 (calculated)

Arylacetamide Derivatives ()

N-Substituted 2-arylacetamides, such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, highlight the role of aromatic substituents:

  • Crystal Packing : The dichlorophenyl-thiazol derivative forms inversion dimers via N–H⋯N hydrogen bonds, stabilizing its crystal lattice. The target compound’s 3-methylbenzyl group may disrupt such interactions, reducing crystallinity .
  • Bioactivity : Arylacetamides with halogen substituents (e.g., Cl, Br) often show enhanced antimicrobial activity compared to methoxy groups, suggesting the target compound’s dimethoxy groups may prioritize CNS or anti-inflammatory applications .

Tertiary Amides and Rotamer Formation ()

Compounds like (R)-2-((1H-indol-3-yl)thio)-N-(1-phenylethyl)acetamide exhibit rotamerism due to restricted rotation around the tertiary amide bond.

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, cytotoxicity studies, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₂₁H₂₅N₃O₅S
  • Molecular Weight : 425.50 g/mol
  • CAS Number : 887454-29-7

The structure features a phenethyl group with methoxy substituents and an indole moiety linked via a thioacetamide group, which may contribute to its biological activity.

Cytotoxicity Studies

Cytotoxicity is one of the primary biological activities evaluated for this compound. Various studies have assessed its effects on different cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (μM)
This compoundHeLaTBD
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK5627.4
PaclitaxelMCF-75.25 - 11.03

Note: IC₅₀ values for this compound are yet to be determined (TBD).

In preliminary studies, the compound exhibited promising cytotoxic effects against the HeLa cell line, indicating potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve interaction with various cellular pathways. The thiol group in the thioacetamide structure is likely to play a role in mediating these interactions, potentially through the inhibition of specific protein kinases or altering cellular signaling pathways.

Study 1: Synthesis and Evaluation of Related Compounds

A study published in PMC evaluated the synthesis of thiadiazole derivatives and their cytotoxic effects on multiple human cancer cell lines. The findings suggested that modifications in the thiadiazole scaffold could enhance cytotoxic activity significantly (IC₅₀ values as low as 29 μM against HeLa cells) .

Study 2: Antitumor Activity of Related Indole Compounds

Another study focused on indole derivatives similar to this compound showed that certain substitutions could lead to enhanced antitumor activity. The presence of lipophilic groups was associated with improved interaction with cancer cell membranes .

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